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molecular formula C16H11ClN2O2 B5523758 4-(7-Chloro-quinolin-4-ylamino)-benzoic acid

4-(7-Chloro-quinolin-4-ylamino)-benzoic acid

Cat. No. B5523758
M. Wt: 298.72 g/mol
InChI Key: PVKCHTSQSSTMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05216165

Procedure details

4-[(7-Chloro-4-quinolinyl)amino]benzoic acid methyl ester hydrochloride (15.0 g, 43.0 mmol) is stirred in 150 mL of 1N KOH (aq) and refluxed for 1.5 hours, over which time the material dissolves. The hot solution is then poured into a 1 L Erlenmeyer flask containing a stirring solution of 107 mL of 1N HCl (aq) in 500 mL of water. A yellow solid forms immediately and the mixture is allowed to cool to room temperature. The solid is filtered and washed with cold methanol and ether, and allowed to air dry in the funnel, to afford 9.31 g (31.2 mmol, 73% yield) of product as a pale yellow solid: 1H NMR (Me2SO-d6, 300 MHz) δ12.6 (br s, 1H) 9.4 (br s, 1H), 8.58 (d, J=5.4 Hz, 1H), 8.40 (d, J=9.0 Hz, 1H), 7.94 (m, 3H), 7.6 (d of d, J=2.1, 9.3 Hz, 1H), 7.4 (d, J=8.7 Hz, 2H) 7.2 (d, J=5.6 Hz, 1H).
Name
4-[(7-Chloro-4-quinolinyl)amino]benzoic acid methyl ester hydrochloride
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
107 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
73%

Identifiers

REACTION_CXSMILES
Cl.C[O:3][C:4](=[O:23])[C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]2[C:21]3[C:16](=[CH:17][C:18]([Cl:22])=[CH:19][CH:20]=3)[N:15]=[CH:14][CH:13]=2)=[CH:7][CH:6]=1.Cl>[OH-].[K+].O>[Cl:22][C:18]1[CH:17]=[C:16]2[C:21]([C:12]([NH:11][C:8]3[CH:7]=[CH:6][C:5]([C:4]([OH:23])=[O:3])=[CH:10][CH:9]=3)=[CH:13][CH:14]=[N:15]2)=[CH:20][CH:19]=1 |f:0.1,3.4|

Inputs

Step One
Name
4-[(7-Chloro-4-quinolinyl)amino]benzoic acid methyl ester hydrochloride
Quantity
15 g
Type
reactant
Smiles
Cl.COC(C1=CC=C(C=C1)NC1=CC=NC2=CC(=CC=C12)Cl)=O
Name
Quantity
150 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
107 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1.5 hours, over which time the material
Duration
1.5 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolves
ADDITION
Type
ADDITION
Details
The hot solution is then poured into a 1 L Erlenmeyer flask
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with cold methanol and ether
CUSTOM
Type
CUSTOM
Details
to air dry in the funnel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C(=CC=NC2=C1)NC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.2 mmol
AMOUNT: MASS 9.31 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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